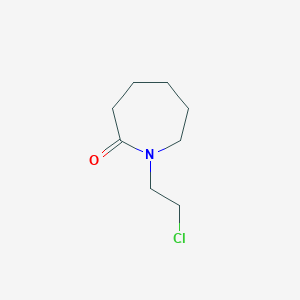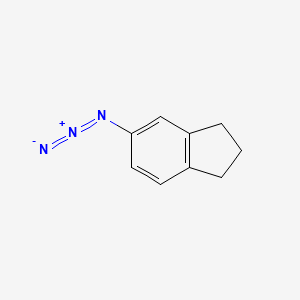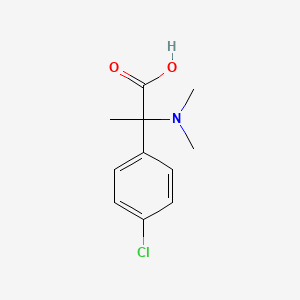
2-(4-Chlorophenyl)-2-(dimethylamino)propanoic acid
Overview
Description
2-(4-Chlorophenyl)-2-(dimethylamino)propanoic acid, also known as 4-chlorophenyl-N,N-dimethyl-2-propanamide, is an organic compound belonging to the class of carboxylic acids. It is a colorless solid with a molecular weight of 191.6 g/mol and a melting point of 113-115 °C. It is soluble in water, alcohol, and ether. It is a widely used reagent in organic synthesis and is known for its reactivity towards amines, alcohols, and thiols.
Scientific Research Applications
2-(4-Chlorophenyl)-2-(dimethylamino)propanoic acidyl-N,N-dimethyl-2-propanamide has been widely used in scientific research. It is used in the synthesis of various compounds, such as peptides, amino acids, and other organic molecules. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. Additionally, it is used in the synthesis of fluorescent dyes and in the preparation of catalysts.
Mechanism Of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-(dimethylamino)propanoic acidyl-N,N-dimethyl-2-propanamide is based on its ability to react with amines, alcohols, and thiols. In the presence of an amine, it reacts to form an amide intermediate. This intermediate is then hydrolyzed to form the final product. In the presence of alcohols, it reacts to form an ester intermediate, which is then hydrolyzed to form the final product. In the presence of thiols, it reacts to form a thioester intermediate, which is then hydrolyzed to form the final product.
Biochemical And Physiological Effects
2-(4-Chlorophenyl)-2-(dimethylamino)propanoic acidyl-N,N-dimethyl-2-propanamide has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, it has been found to have an anti-inflammatory effect and can modulate the expression of certain genes.
Advantages And Limitations For Lab Experiments
The main advantage of using 2-(4-Chlorophenyl)-2-(dimethylamino)propanoic acidyl-N,N-dimethyl-2-propanamide in laboratory experiments is its reactivity towards amines, alcohols, and thiols. This makes it a useful reagent for the synthesis of various compounds. However, it can be toxic in high concentrations and should be handled with care.
Future Directions
Future research on 2-(4-Chlorophenyl)-2-(dimethylamino)propanoic acidyl-N,N-dimethyl-2-propanamide could focus on further exploring its biochemical and physiological effects. It could also be studied for its potential therapeutic applications, such as in the treatment of neurological disorders. Additionally, further research could be done to optimize its use as a reagent in organic synthesis and to explore its potential applications in the synthesis of other compounds.
properties
IUPAC Name |
2-(4-chlorophenyl)-2-(dimethylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-11(10(14)15,13(2)3)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKHMICFOPJKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)(C(=O)O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-(dimethylamino)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



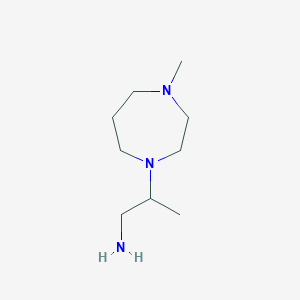

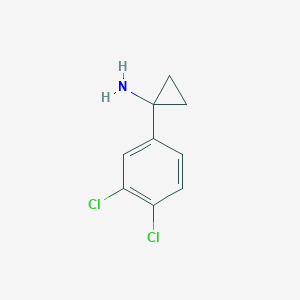

amine](/img/structure/B1461501.png)
![Methyl 2-[(butan-2-yl)amino]acetate](/img/structure/B1461504.png)
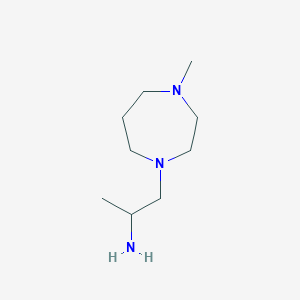

![N1-{thieno[2,3-d]pyrimidin-4-yl}propane-1,3-diamine](/img/structure/B1461509.png)
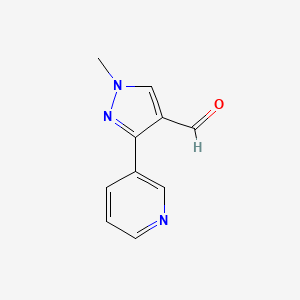
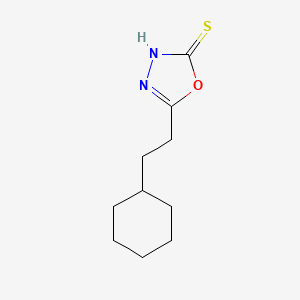
![4-[(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)(methyl)amino]butanoic acid](/img/structure/B1461513.png)
